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Compound of Interest

Compound Name: AZ-PFKFB3-67 quarterhydrate

Cat. No.: B15577158

Product: AZ-PFKFB3-67 Quarterhydrate Target: 6-phosphofructo-2-kinase/fructose-2,6-
bisphosphatase 3 (PFKFB3) Audience: Researchers, scientists, and drug development
professionals.

Introduction

AZ-PFKFB3-67 is a potent and highly selective small-molecule inhibitor of PFKFB3, an enzyme
that plays a key role in regulating glycolysis.[1][2][3] In the central nervous system, there is a
distinct metabolic profile between cell types. Astrocytes primarily utilize glycolysis for their
energy needs, while healthy neurons maintain low glycolytic rates.[4][5][6] Instead, neurons
favor the pentose phosphate pathway (PPP) to generate NADPH, which is crucial for
maintaining redox homeostasis and protecting against oxidative stress.[5][7][8][9]

The expression of PFKFB3 is typically low in neurons due to continuous proteasomal
degradation mediated by the anaphase-promoting complex/cyclosome-Cdhl (APC/C-Cdhl).[4]
[5][10] However, under neuropathological conditions such as excitotoxicity or ischemia, APC/C-
Cdh1 activity is inhibited, leading to the stabilization and accumulation of PFKFB3 in neurons.
[4][10] This metabolic shift towards glycolysis impairs the PPP, leading to NADPH oxidation,
increased reactive oxygen species (ROS), redox stress, and ultimately, apoptotic cell death.[4]

[5181e]

AZ-PFKFB3-67 (also referred to as AZ67) serves as a valuable research tool to probe and
counteract these pathological metabolic changes. By selectively inhibiting PFKFB3, it prevents
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the aberrant activation of glycolysis in neurons under stress, thereby preserving PPP function,
maintaining redox balance, and exerting a neuroprotective effect.[1][5][8]

Key Applications in Primary Neuron Cultures
o Neuroprotection Studies: Investigating the protective effects of PFKFB3 inhibition against

various neuronal insults.

o Excitotoxicity Models: Used as a therapeutic agent in in vitro models of stroke, traumatic
brain injury, and neurodegenerative diseases where excitotoxicity is a key pathological
feature.[5][6][11]

o Metabolic Reprogramming Research: Studying the role of glycolysis and the pentose
phosphate pathway in neuronal survival and death.

e Alzheimer's Disease Models: AZ-PFKFB3-67 has been shown to prevent neuronal death
triggered by the Alzheimer's disease-related amyloid-f3 (AB) peptide.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for AZ-PFKFB3-67 as reported
in the literature.

Table 1: In Vitro Efficacy and Potency
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Parameter Value Cell TypelCondition Source
Recombinant Human

PFKFB3 IC50 18 nM (0.018 pM) [1][12]
PFKFB3
Recombinant Human

PFKFB2 IC50 159 nM [2]3]
PFKFB2
Recombinant Human

PFKFB1 IC50 1130 nM [2][3]
PFKFB1
Mouse Primary

Cellular F2,6BP IC50 0.51 yM [1]
Neurons

. Mouse Primary

Effective Conc. 1nM-10nM ) [415]
Cortical Neurons
Mouse Primary

Toxicity No overt toxicity Cortical Neurons [4]
(0.01-100 nM for 24h)

Table 2: Experimental Observations in Primary Neurons
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. . Observed
Experiment Condition Treatment Source
Effect
Prevented
) o Glutamate or 10 nM AZ- ) ]
Excitotoxicity increase in [8]
NMDA exposure PFKFB3-67
lactate release
Abrogated
NADPH
Glutamate or 10 nM AZ- oxidation
Redox State ) [5]
NMDA exposure PFKFB3-67 (decrease in
NADPH/NADP+
ratio)
Oxygen-Glucose
o Prevented
Deprivation/Reox  3h OGD / 4h 10 nM AZ- ]
) ) apoptotic cell [8]
ygenation Reoxygenation PFKFB3-67
death
(OGD/R)

Neurodegenerati  AB(25-35)

on Model peptide exposure

Dose-dependent

Prevented

apoptosis

[4]

Signaling Pathway and Experimental Workflow
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Caption: Mechanism of AZ-PFKFB3-67 neuroprotection.
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Phase 1: Culture Preparation
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Caption: Experimental workflow for using AZ-PFKFB3-67.

Detailed Experimental Protocols
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Protocol 1: Preparation of Primary Mouse Cortical
Neuron Cultures

This protocol is adapted from standard methods for establishing primary neuron cultures.[13]
[14]

Materials:

Timed-pregnant mouse (E15.5)
Dissection medium: HBSS with 1% Penicillin-Streptomycin, 10 mM HEPES
Digestion solution: Papain (20 U/mL) and DNase | (0.01%) in dissection medium

Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 1% Penicillin-
Streptomycin

Coating solution: Poly-D-lysine (50 ug/mL) in borate buffer

Sterile dissection tools, conical tubes, cell strainers, and culture plates/dishes

Procedure:

Plate Coating: The day before dissection, coat culture plates with Poly-D-lysine solution
overnight at 37°C. The next day, wash plates three times with sterile water and allow them to
dry completely.

Dissection: Euthanize the pregnant mouse according to approved institutional animal care
protocols. Dissect embryos and place them in ice-cold dissection medium.

Cortex Isolation: Under a dissection microscope, carefully remove the cortices from the
embryonic brains and place them in a fresh tube of ice-cold dissection medium.

Digestion: Mince the cortical tissue and incubate in the digestion solution for 15-20 minutes
at 37°C.

Dissociation: Gently stop the digestion by adding warm plating medium. Triturate the tissue
with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating
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bubbles.

o Plating: Determine cell density using a hemocytometer. Plate the neurons onto the pre-
coated plates at a desired density (e.g., 2.5 x 1075 cells/cm?) in plating medium.

e Culture Maintenance: Incubate the neurons at 37°C in a humidified 5% CO2 incubator. After
24 hours, a partial media change can be performed to remove debris. Continue to replace
half of the medium every 3-4 days. Cultures are typically ready for experimental use after 7-
10 days in vitro (DIV).

Protocol 2: Neuroprotection Assay Using AZ-PFKFB3-67
in an Excitotoxicity Model

This protocol outlines the use of AZ-PFKFB3-67 to protect primary neurons from glutamate-
induced excitotoxicity.[8]

Materials:

e Mature primary cortical neuron cultures (DIV 7-10)

o AZ-PFKFB3-67 quarterhydrate stock solution (e.g., 10 mM in DMSO)
e L-Glutamic acid stock solution

e Vehicle control (DMSO)

e Culture medium (Neurobasal/B27)

» Reagents for endpoint analysis (e.g., LDH assay kit for cytotoxicity, NADPH/NADP+ assay
kit)

Procedure:

o Preparation of Working Solutions: Prepare fresh dilutions of AZ-PFKFB3-67 and glutamate in
pre-warmed culture medium. A typical final concentration for AZ-PFKFB3-67 is 10 nM. The
final DMSO concentration in all conditions (including vehicle controls) should be kept
constant and low (e.g., <0.1%).
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e Pre-treatment: Remove the existing culture medium and replace it with medium containing
the desired concentration of AZ-PFKFB3-67 or vehicle. Incubate for 1 hour at 37°C.

« Induction of Excitotoxicity: Add glutamate to the culture medium to a final concentration of
100 pM. For the control (non-treated) wells, add an equivalent volume of culture medium.
The exposure time is typically brief (e.g., 10-15 minutes).[8]

o Washout and Incubation: After the glutamate exposure, carefully remove the medium, wash
the neurons twice with pre-warmed culture medium to remove the glutamate, and then add
fresh medium containing AZ-PFKFB3-67 or vehicle.

e |ncubation: Return the cultures to the incubator for 24 hours.
o Endpoint Analysis:

o Cytotoxicity Assessment: Measure lactate dehydrogenase (LDH) release into the culture
supernatant as an indicator of cell death.

o Metabolic Analysis: To assess the metabolic effect, lyse the cells and measure the
intracellular NADPH/NADP+ ratio using a commercially available kit. This directly
measures the intended effect of AZ-PFKFB3-67 on the PPP.[5]

o Apoptosis Assay: Perform TUNEL staining or caspase-3 activity assays to quantify
apoptotic cell death.

Note: All experiments should include appropriate controls: untreated (no glutamate, no drug),
vehicle + glutamate, and AZ-PFKFB3-67 alone (to confirm lack of toxicity).[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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